N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as MSMA and has been widely used as a herbicide for controlling weeds in various crops. Apart from its use as a herbicide, MSMA has also shown potential in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of MSMA as a herbicide involves the inhibition of photosynthesis in plants. MSMA acts as a photosystem II inhibitor and blocks the electron transport chain, which leads to the production of reactive oxygen species and ultimately, plant death. As a drug, MSMA inhibits various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
MSMA has been shown to have various biochemical and physiological effects. As a herbicide, MSMA has been shown to cause oxidative stress in plants, which leads to the production of reactive oxygen species and ultimately, plant death. As a drug, MSMA has been shown to inhibit various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes such as acid-base balance, respiration, and nerve impulse transmission.
Vorteile Und Einschränkungen Für Laborexperimente
MSMA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various organic reactions. Additionally, MSMA has shown potential in the development of new drugs. However, there are also some limitations to the use of MSMA in lab experiments. It is toxic and should be handled with care. Additionally, MSMA has been shown to have limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MSMA in scientific research. One potential application is in the development of new drugs. MSMA has shown potential as an inhibitor of various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. Additionally, MSMA may have potential in the development of new herbicides due to its ability to inhibit photosynthesis in plants. Further research is needed to explore these potential applications of MSMA.
Synthesemethoden
The synthesis of MSMA involves the reaction between N-methylacetamide and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium bicarbonate or potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MSMA has shown potential in various scientific research applications due to its unique chemical properties. It has been used as a reagent in the synthesis of various organic compounds such as sulfonamides, amides, and esters. MSMA has also been used as a catalyst in various organic reactions such as Michael addition, aldol condensation, and Friedel-Crafts reaction. Additionally, MSMA has been used in the development of new drugs due to its ability to inhibit various enzymes such as carbonic anhydrase and cholinesterase.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-4-6-10(7-5-8)15(13,14)11(3)9(2)12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWKSNSAIXBORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876048 |
Source
|
Record name | ACETAMIDE, N-METHYL-N-[(4-METHYLPHENYL)SULFONYL] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16697-83-9 |
Source
|
Record name | ACETAMIDE, N-METHYL-N-[(4-METHYLPHENYL)SULFONYL] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.